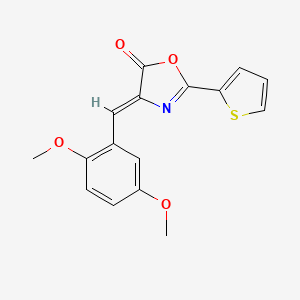

![molecular formula C11H9BrN4OS B5545966 4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to the compound has been achieved through various methods. A notable approach is the solvent-free microwave synthesis of (aryl and heteroaryl-methylene)-amino derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine and 4-amino-5-methyl-3-thioxo-2H-1,2,4-triazole, highlighting the versatility and efficiency of microwave irradiation in synthesizing these compounds without the need for solvents (Tabatabaee et al., 2007).

Molecular Structure Analysis

Molecular structure analyses have been conducted on similar compounds, revealing insights into their crystallographic characteristics. For instance, a structural study on a closely related compound showed that the 4,5-dihydro-1,2,4-triazine ring is essentially planar and forms dihedral angles with other structural motifs, indicative of its stable and defined geometry (Fun et al., 2011).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions that yield a range of products with diverse properties. A study on the synthesis and characterization of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives showcases the reactivity of the core triazine structure when subjected to different synthetic conditions (Kaneria et al., 2016).

科学的研究の応用

Synthesis and Characterization

The synthesis of novel spiro heterocycles containing the triazine nucleus involves the treatment of the compound with bromine in glacial acetic acid to yield dibromo derivatives, which are then reacted with substituted triazoles and amino thiophenol. These compounds are characterized by conventional methods, including IR, H NMR, C NMR, and mass spectral fragmentation patterns, to elucidate their structures. The synthesized compounds have shown inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of these compounds and their complexes with metals like copper(I) and zinc(II) have been investigated. A new azomethine derivative of triazole was synthesized and characterized by 1H NMR, IR, UV spectroscopy, and elemental analysis. These compounds exhibit potential biological activities, which are significant for further pharmaceutical applications (Ghammamy & Sedaghat, 2013).

Anticancer Evaluation

In another study, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study identified compounds with promising anticancer properties, indicating the potential use of these derivatives in developing new anticancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Solvent-Free Microwave Synthesis

The solvent-free microwave synthesis of (aryl and heteroaryl-methylene)-amino derivatives of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine has been explored, resulting in compounds characterized by spectroscopic data and elemental analysis. This method offers an efficient approach to synthesizing these derivatives, which can be further investigated for various applications (Tabatabaee et al., 2007).

Crystal Structure Analysis

The crystal structure of a title compound revealed its planar nature and the interactions within its crystal structure, including hydrogen bonds that link molecules into infinite columns. This structural information is crucial for understanding the compound's properties and potential applications in material science (Fun, Quah, Nithinchandra, & Kalluraya, 2011).

特性

IUPAC Name |

4-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4OS/c1-7-10(17)16(11(18)15-14-7)13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,15,18)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCILWCQFHDDAE-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((4-bromobenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

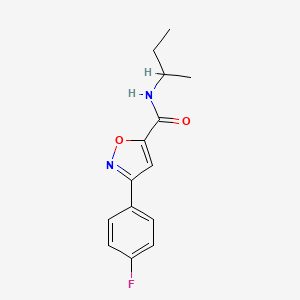

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

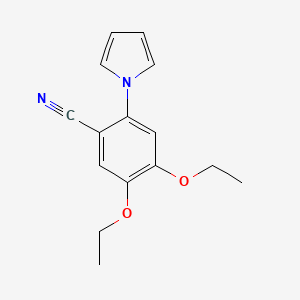

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

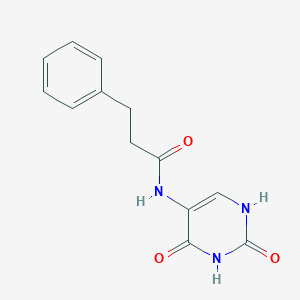

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)